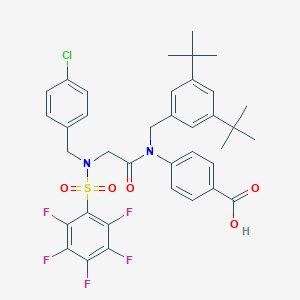
AD80
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AD80 es un inhibidor de múltiples quinasas conocido por sus potentes efectos antineoplásicos. Se dirige a varias quinasas, incluidas RET, RAF, SRC y S6K, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer . This compound ha demostrado eficacia en la reducción de la viabilidad celular y la inducción de apoptosis en varios modelos de células cancerosas, incluidos la leucemia aguda y el cáncer de páncreas .
Aplicaciones Científicas De Investigación
AD80 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la quinasa y sus efectos en las vías de señalización celular.
Biología: Investigado por su papel en la modulación de la progresión del ciclo celular, la apoptosis y la autofagia en varios tipos de células.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres, incluida la leucemia aguda y el cáncer de páncreas. .
Industria: Utilizado en procesos de descubrimiento y desarrollo de fármacos para identificar nuevos objetivos terapéuticos y optimizar las estrategias de tratamiento
Mecanismo De Acción
AD80 ejerce sus efectos inhibiendo múltiples quinasas, incluidas RET, RAF, SRC y S6K. Estas quinasas participan en vías de señalización críticas que regulan la proliferación celular, la supervivencia y la apoptosis. Al inhibir estas quinasas, this compound interrumpe estas vías, lo que lleva a una reducción de la viabilidad celular, la inducción de la apoptosis y la inhibición del crecimiento tumoral. Los objetivos moleculares y las vías implicadas incluyen las vías PI3K/AKT/mTOR y MAPK/ERK .
Análisis Bioquímico
Biochemical Properties
AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis
Métodos De Preparación
La síntesis de AD80 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y pueden variar según el fabricante. Los métodos de producción industrial suelen implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
AD80 experimenta varias reacciones químicas, centrándose principalmente en su interacción con las quinasas. Inhibe la fosforilación de proteínas clave implicadas en las vías de proliferación y supervivencia celular. Los reactivos comunes utilizados en estas reacciones incluyen inhibidores de quinasas y otras moléculas pequeñas que modulan la actividad de la quinasa. Los principales productos formados a partir de estas reacciones son proteínas fosforiladas o desfosforiladas, que desempeñan funciones cruciales en la señalización celular .
Comparación Con Compuestos Similares
AD80 se compara con otros inhibidores de múltiples quinasas como GSK2606414 y GW768505A. Entre estos, se ha encontrado que this compound es más potente y efectivo en la reducción de la viabilidad celular y la inducción de la apoptosis en modelos de células cancerosas . Su capacidad única para dirigirse a múltiples quinasas simultáneamente lo diferencia de otros inhibidores que pueden dirigirse solo a una sola quinasa. Este enfoque polifarmacológico mejora su eficacia y reduce la probabilidad de desarrollo de resistencia .
Compuestos similares
- GSK2606414
- GW768505A
- GDP366
La combinación única de objetivos de quinasa de this compound y sus potentes efectos antineoplásicos lo convierten en un compuesto valioso en la investigación y la terapia del cáncer .
Propiedades
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
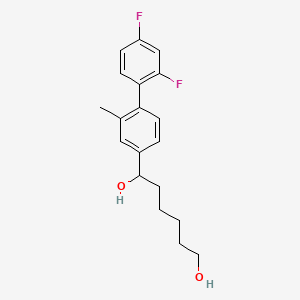


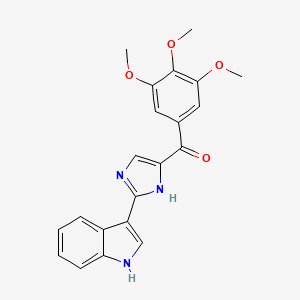

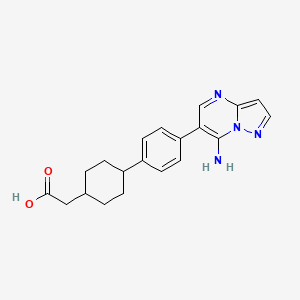
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
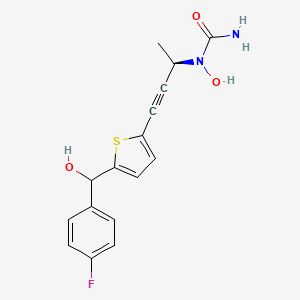
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)



